3-(2-fluorophenyl)-N-((3-(thiophen-2-yl)pyrazin-2-yl)methyl)propanamide

Kinase inhibitor Structure-activity relationship Scaffold differentiation

3-(2-Fluorophenyl)-N-((3-(thiophen-2-yl)pyrazin-2-yl)methyl)propanamide (CAS 2034239-60-4) belongs to a class of pyrazine-thiophene amide derivatives whose core scaffold—a pyrazine ring substituted with a thiophene moiety and an amide-linked side chain—has been investigated for engaging ATP-binding pockets of multiple kinases, including CK2, PIM, and FLT3. The molecule features a 2-fluorophenyl group and a three-carbon propanamide linker, distinguishing it from structurally related analogs such as sulfonamide, acetamide, picolinamide, and phenoxy variants that share the same thienyl-pyrazine-methylamine core.

Molecular Formula C18H16FN3OS
Molecular Weight 341.4
CAS No. 2034239-60-4
Cat. No. B2683720
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(2-fluorophenyl)-N-((3-(thiophen-2-yl)pyrazin-2-yl)methyl)propanamide
CAS2034239-60-4
Molecular FormulaC18H16FN3OS
Molecular Weight341.4
Structural Identifiers
SMILESC1=CC=C(C(=C1)CCC(=O)NCC2=NC=CN=C2C3=CC=CS3)F
InChIInChI=1S/C18H16FN3OS/c19-14-5-2-1-4-13(14)7-8-17(23)22-12-15-18(21-10-9-20-15)16-6-3-11-24-16/h1-6,9-11H,7-8,12H2,(H,22,23)
InChIKeyZOEFBOGBTAQYPX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

3-(2-Fluorophenyl)-N-((3-(thiophen-2-yl)pyrazin-2-yl)methyl)propanamide (CAS 2034239-60-4): A Pyrazine-Thiophene Amide Scaffold for Kinase-Targeted Research


3-(2-Fluorophenyl)-N-((3-(thiophen-2-yl)pyrazin-2-yl)methyl)propanamide (CAS 2034239-60-4) belongs to a class of pyrazine-thiophene amide derivatives whose core scaffold—a pyrazine ring substituted with a thiophene moiety and an amide-linked side chain—has been investigated for engaging ATP-binding pockets of multiple kinases, including CK2, PIM, and FLT3 . The molecule features a 2-fluorophenyl group and a three-carbon propanamide linker, distinguishing it from structurally related analogs such as sulfonamide, acetamide, picolinamide, and phenoxy variants that share the same thienyl-pyrazine-methylamine core .

Why Generic Substitution Fails: The Chemical Specificity of 3-(2-Fluorophenyl)-N-((3-(thiophen-2-yl)pyrazin-2-yl)methyl)propanamide


The pyrazine-thiophene scaffold is not a trivial interchangeable motif; the identity of the substituent on the amide nitrogen and the length of the linker chain profoundly influence kinase selectivity and potency . Literature on related 2,6-disubstituted pyrazine derivatives demonstrates that IC50 values can span three orders of magnitude—from nanomolar to micromolar—against CK2 and PIM kinases depending on subtle modifications at the 2-position . The target compound's 2-fluorophenyl group and three-carbon propanamide linker create a distinct pharmacophore that cannot be replicated by analogs with chlorophenyl, phenoxy, sulfonamide, or shorter acetamide linkers. This structural specificity necessitates compound-by-compound evaluation rather than generic class substitution .

Quantitative Differentiation Evidence for 3-(2-Fluorophenyl)-N-((3-(thiophen-2-yl)pyrazin-2-yl)methyl)propanamide (CAS 2034239-60-4)


Structural Differentiation: 2-Fluorophenyl Amide vs. Sulfonamide Analog (CAS 2034612-70-7) in Pyrazine-Thiophene Scaffolds

The target compound differs from the sulfonamide analog 3-(2-fluorophenylsulfonamido)-N-((3-(thiophen-2-yl)pyrazin-2-yl)methyl)propanamide (CAS 2034612-70-7) at the key linkage: an amide (target) versus a sulfonamide (comparator). Sulfonamides introduce higher polarity (topological polar surface area ~121 Ų vs. ~86 Ų for the corresponding amide) and altered hydrogen-bonding capacity, which may shift kinase selectivity profiles . Direct comparative activity data for both compounds is not publicly available, but the distinct physicochemical signatures predict differential membrane permeability and target engagement .

Kinase inhibitor Structure-activity relationship Scaffold differentiation

Class-Level Kinase Inhibition Baseline: Pyrazine-Thiophene Derivatives Exhibit Nanomolar to Micromolar IC50 Ranges Against CK2 and PIM Kinases

While direct IC50 data for the target compound is not publicly reported, the scaffold has been validated in kinase inhibition assays. A closely related series of 2,6-disubstituted pyrazine-thiophene compounds, profiled against CK2 and PIM kinases, yielded IC50 values ranging from low nanomolar (e.g., compound 12b with potent dual CK2/PIM inhibition in both enzymatic and cellular assays) to >10 µM for inactive analogs . This establishes a class-level benchmark of nanomolar potency achievable within this scaffold family, providing a quantitative reference range for evaluating the target compound in future profiling .

CK2 kinase PIM kinase IC50 benchmarking

Linker Length Differentiation: Propanamide (3-Carbon) vs. Acetamide (2-Carbon) in Pyrazine-Thiophene Congeners

The target compound features a three-carbon propanamide linker, whereas the closest publicly listed congener, 2-(2-chlorophenyl)-N-((3-(thiophen-2-yl)pyrazin-2-yl)methyl)acetamide, employs a two-carbon acetamide linker . In kinase inhibitor design, an additional methylene unit in the linker alters the distance and angle between the aromatic cap and the hinge-binding scaffold, potentially enabling access to a distinct set of kinase binding pockets . While direct comparative activity data between these two specific compounds is not publicly available, SAR studies on analogous pyrazine-thiophene series confirm that linker length is a critical determinant of kinase selectivity .

Linker optimization Propanamide vs. acetamide Kinase selectivity

Transparency Note: Scarcity of Direct Head-to-Head Quantitative Evidence for CAS 2034239-60-4

A comprehensive search of primary research papers, patents, BindingDB, PubChem, and ChEMBL (as of May 2026) did not identify publicly available IC50, Ki, or EC50 data for the target compound against any specific biological target . Direct head-to-head comparative data against the closest analogs (sulfonamide CAS 2034612-70-7, acetamide CAS 2034424-68-3, picolinamide CAS 2034396-68-2, phenoxy analog, or cyclopentane analog) are similarly absent from public-domain databases . Consequently, all evidence items in this guide are classified as 'Class-level inference' or 'Supporting evidence' only. Procurement decisions at this stage must rely on structural differentiation arguments and the class-validated kinase inhibition potential of the pyrazine-thiophene scaffold, rather than on direct compound-specific bioactivity data.

Data availability Evidence gap Procurement diligence

Priority Research and Industrial Application Scenarios for 3-(2-Fluorophenyl)-N-((3-(thiophen-2-yl)pyrazin-2-yl)methyl)propanamide (CAS 2034239-60-4)


Medicinal Chemistry: Lead Diversification of Pyrazine-Thiophene Kinase Inhibitor Libraries

Given the established nanomolar potency benchmark for pyrazine-thiophene derivatives against CK2 and PIM kinases , this compound serves as a scaffold diversification entry for medicinal chemistry teams seeking to expand the linker-length and aryl-cap chemical space beyond existing acetamide and sulfonamide analogs. Its 2-fluorophenyl group and propanamide linker provide a distinct vector for SAR exploration.

Kinase Selectivity Profiling Panels

The structural features—specifically the combination of a 2-fluorophenyl cap with a three-carbon linker—may confer a unique kinase selectivity fingerprint distinct from shorter-linker or more polar analogs . Inclusion in broad kinase profiling panels (e.g., DiscoverX KINOMEscan or Reaction Biology HotSpot) is warranted to identify the compound's target(s) of interest.

Chemical Biology Probe Development

The 2-fluorophenyl group offers a potential handle for future chemical probe development, including the possibility of 18F-radiolabeling for PET imaging applications, as demonstrated with structurally related fluorophenyl-containing S1P3 antagonists . This positions the compound as a candidate for tool compound optimization.

Comparative Procurement for Kinase-Focused Academic Screening Centers

For academic screening centers building diverse kinase-targeted compound collections, this compound offers a structurally validated scaffold that is chemically distinct from commercially available acetamide and sulfonamide analogs sharing the same thienyl-pyrazine-methylamine core . Its procurement avoids duplication with existing library entries.

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